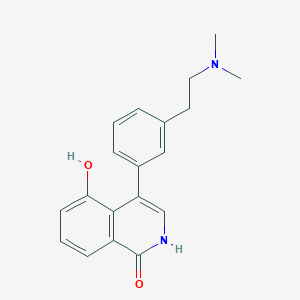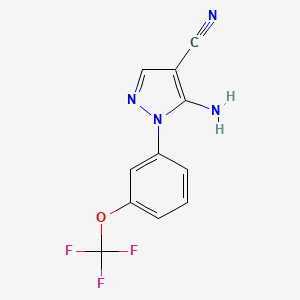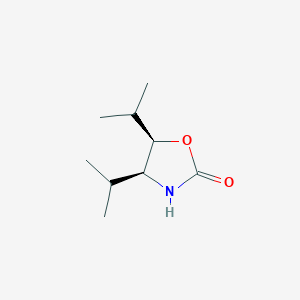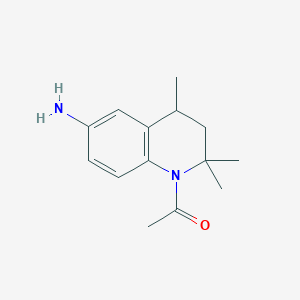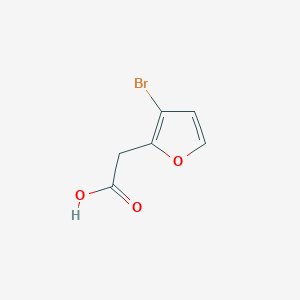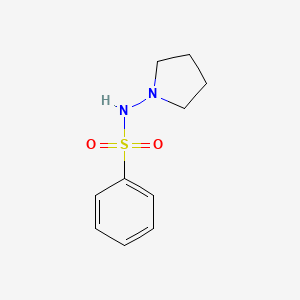
7-(Hexyloxy)-2-nitro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Hexyloxy)-2-nitrobenzofuran is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. The presence of a nitro group and a hexyloxy substituent on the benzofuran ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hexyloxy)-2-nitrobenzofuran typically involves the nitration of 7-(Hexyloxy)benzofuran. The process begins with the preparation of 7-(Hexyloxy)benzofuran, which can be synthesized through the alkylation of 7-hydroxybenzofuran with hexyl bromide in the presence of a base such as potassium carbonate. The nitration step is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the benzofuran ring.
Industrial Production Methods: Industrial production of 7-(Hexyloxy)-2-nitrobenzofuran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Hexyloxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium ethoxide can replace the hexyloxy group with an ethoxy group.
Oxidation: The benzofuran ring can undergo oxidation reactions to form quinone derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Potassium permanganate, other oxidizing agents.
Major Products Formed:
Reduction: 7-(Hexyloxy)-2-aminobenzofuran.
Substitution: 7-(Ethoxy)-2-nitrobenzofuran (if ethoxide is used).
Oxidation: Quinone derivatives of benzofuran.
Wissenschaftliche Forschungsanwendungen
7-(Hexyloxy)-2-nitrobenzofuran has several applications in scientific research:
Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 7-(Hexyloxy)-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hexyloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
7-(Methoxy)-2-nitrobenzofuran: Similar structure but with a methoxy group instead of a hexyloxy group.
7-(Ethoxy)-2-nitrobenzofuran: Similar structure but with an ethoxy group instead of a hexyloxy group.
7-(Hexyloxy)-2-aminobenzofuran: Reduction product of 7-(Hexyloxy)-2-nitrobenzofuran.
Uniqueness: 7-(Hexyloxy)-2-nitrobenzofuran is unique due to the presence of the hexyloxy group, which imparts distinct lipophilic properties and influences its chemical reactivity and biological activity. The combination of the nitro group and the hexyloxy substituent makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56897-28-0 |
|---|---|
Molekularformel |
C14H17NO4 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
7-hexoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-5-9-18-12-8-6-7-11-10-13(15(16)17)19-14(11)12/h6-8,10H,2-5,9H2,1H3 |
InChI-Schlüssel |
VTYQLCWTVONHJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=CC2=C1OC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)

![(2R,4R)-2-tert-Butyl-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B12878021.png)
